

Spectroscopic Profile of beta-Ionol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Ionol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **beta-Ionol** ((E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol), a sesquiterpenoid of interest in various research fields. The following sections detail its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of **beta-Ionol** provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation:

Fragment (m/z)	Relative Intensity	Proposed Fragment
194	Low	Molecular Ion [M]+
179	Moderate	[M - CH ₃]+
161	High	[M - H ₂ O - CH ₃]+
121	Moderate	C ₉ H ₁₃ +
105	High	C ₈ H ₉ +
43	High	[C ₃ H ₇]+ or [CH ₃ CO]+

Experimental Protocol:

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **beta-Ionol**.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C inert MSD).
- Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is typically used for the separation of terpenes.
- Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

Fragmentation Pathway:

The fragmentation of **beta-Ionol** is initiated by the loss of a methyl group ($[M-15]^+$) or a water molecule ($[M-18]^+$). Subsequent cleavages of the side chain and cyclohexene ring lead to the formation of the observed fragment ions. The fragmentation pattern is similar to that of the structurally related beta-ionone, with characteristic ions at m/z 179, 161, 121, and 105.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of **beta-Ionol**. While a complete, experimentally verified dataset for **beta-Ionol** is not readily available in public databases, data for the closely related compound, beta-ionone, can provide valuable insights. The key structural difference is the presence of a hydroxyl group in **beta-Ionol** in place of the ketone group in beta-ionone. This will primarily affect the chemical shifts of the adjacent carbons and protons.

Data Presentation (Predicted for **beta-Ionol** and Experimental for beta-Ionone):

^1H NMR (Predicted for **beta-Ionol**, CDCl_3 , 400 MHz)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.3	m	
H-3	~5.6	dd	15.0, 6.0
H-4	~6.1	d	15.0
H-7	~1.6	s	
H-8	~1.0	s	
H-9	~1.0	s	
H-10	~1.4	m	
H-11	~1.6	m	
H-12	~2.0	m	
H-13	~1.2	d	6.0

¹³C NMR (Predicted for **beta-Ionol**, CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (ppm)
C-1	~34.0
C-2	~68.0
C-3	~130.0
C-4	~135.0
C-5	~136.0
C-6	~129.0
C-7	~23.0
C-8	~28.0
C-9	~28.0
C-10	~39.0
C-11	~33.0
C-12	~19.0
C-13	~23.0

Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
- Solvent: Deuterated chloroform (CDCl_3) is a common choice for non-polar compounds like **beta-Ionol**.
- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of the deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm for ^1H and ^{13}C).
- Acquisition Parameters:

- ^1H NMR: Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of **beta-Ionol** reveals the presence of key functional groups.

Data Presentation:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~3020	Medium	=C-H stretch (alkene)
~2950-2850	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1450, ~1370	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (secondary alcohol)
~970	Strong	=C-H bend (trans-alkene)

Experimental Protocol:

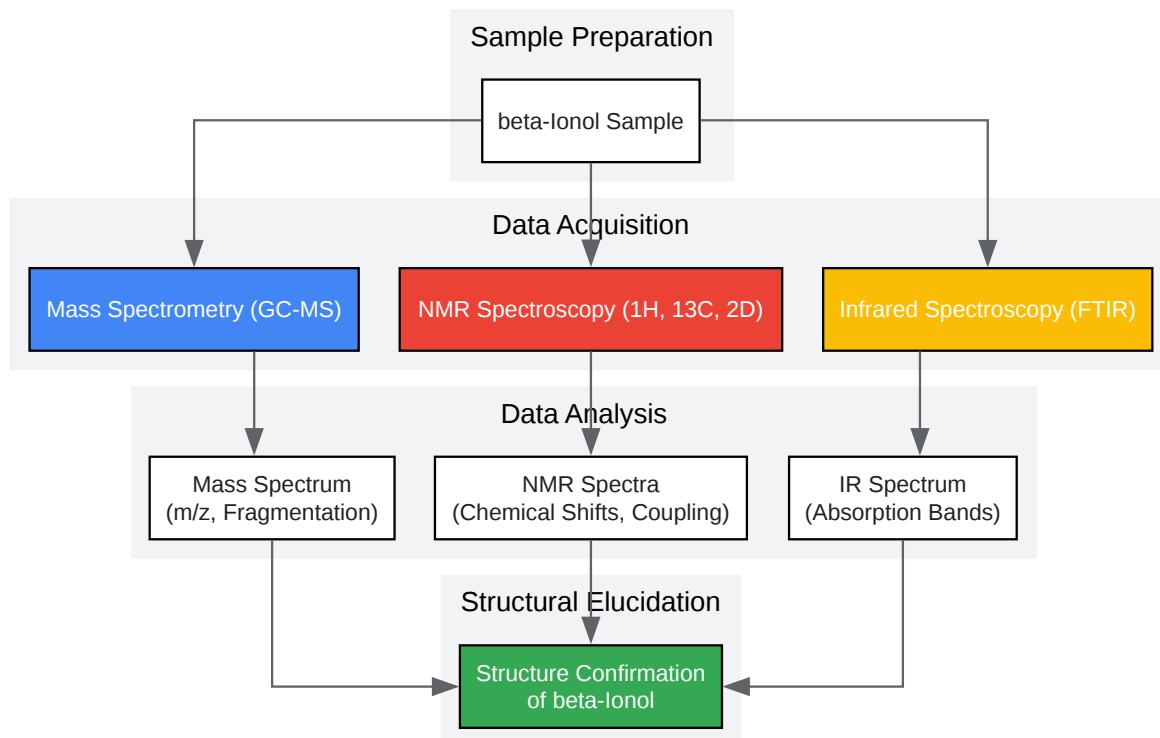
For a viscous liquid like **beta-Ionol**, Attenuated Total Reflectance (ATR) or a thin film method is suitable for obtaining an IR spectrum.[\[2\]](#)

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
- ATR Method:
 - A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - The spectrum is recorded after applying pressure to ensure good contact between the sample and the crystal.
 - The crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.
- Thin Film Method:
 - A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
 - The plates are gently pressed together to form a thin film.
 - The assembly is placed in the spectrometer's sample holder for analysis.
- Data Acquisition:
 - Spectra are typically recorded in the range of 4000-400 cm^{-1} .
 - A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a compound like **beta-Ionol**.

Spectroscopic Analysis Workflow for beta-Ionol



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References

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- To cite this document: BenchChem. [Spectroscopic Profile of beta-Ionol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3421568#spectroscopic-data-nmr-ir-ms-of-beta-ionol>

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